

physicochemical properties of 3,5-Dimethyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Dimethyl-4-nitropyridine 1-oxide

Cat. No.: B057808

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **3,5-Dimethyl-4-nitropyridine 1-oxide**

Executive Summary

3,5-Dimethyl-4-nitropyridine 1-oxide is a pivotal chemical intermediate, primarily recognized for its indispensable role in the synthesis of proton pump inhibitors (PPIs) such as omeprazole and esomeprazole.[1][2][3] This guide offers a comprehensive analysis of its synthesis, structural characteristics, and core physicochemical properties. We will delve into the causality behind its synthetic pathways, emphasizing modern, environmentally conscious methods, and explore its molecular orbital landscape to rationalize its reactivity. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this critical compound.

Introduction: A Cornerstone Intermediate

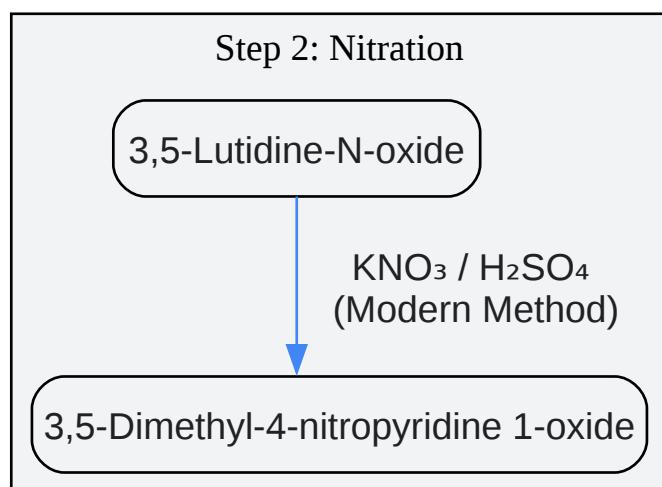
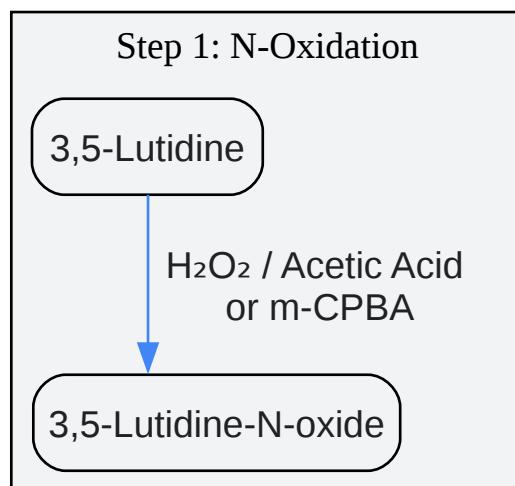
3,5-Dimethyl-4-nitropyridine 1-oxide, also known as 4-Nitro-3,5-lutidine-N-oxide, belongs to the class of nitro-substituted pyridine N-oxides. Its significance in medicinal chemistry is profound, serving as a highly functionalized building block for constructing the complex frameworks of widely used anti-ulcer medications.[2][3][4] The strategic placement of its methyl, nitro, and N-oxide groups provides multiple reactive sites, allowing for controlled, sequential modifications essential for building the final active pharmaceutical ingredients.

(APIs). Understanding its properties is not merely an academic exercise but a prerequisite for process optimization, safety, and the development of novel synthetic derivatives.

Synthesis and Manufacturing Insights

The industrial production of **3,5-Dimethyl-4-nitropyridine 1-oxide** is a well-established, two-step process commencing from 3,5-lutidine. The choice of reagents and reaction conditions has evolved, driven by the need for higher yields, improved safety, and reduced environmental impact.

Step 1: N-Oxidation of 3,5-Lutidine



The initial step involves the oxidation of the pyridine nitrogen in 3,5-lutidine. This is typically achieved using an oxidizing agent like hydrogen peroxide in acetic acid or m-chloroperbenzoic acid (m-CPBA).^[5] The N-oxide functionality is crucial as it activates the pyridine ring for subsequent electrophilic substitution and influences the regioselectivity of the nitration step.

Step 2: Electrophilic Nitration

The resulting 3,5-lutidine-N-oxide undergoes electrophilic nitration at the C4 position.

- Traditional Method: Historically, a mixture of concentrated nitric acid and sulfuric acid (mixed acid) was the standard nitrating agent.^{[1][5]} However, this method is fraught with challenges, including the evolution of hazardous brownish-yellow nitrogen oxide fumes and significant equipment corrosion.^[1]
- Modern, Greener Approach: A significant process improvement involves replacing the volatile mixed acid with potassium nitrate dissolved in concentrated sulfuric acid.^{[1][6]} This system generates the necessary nitronium ion (NO_2^+) in situ. The primary advantage is the elimination of toxic fume generation, resulting in a friendlier operating environment and reduced environmental pollution.^{[1][6]} This method has also been shown to shorten reaction times and, in some cases, improve yields.^[1]

The overall synthesis pathway is visualized below.

[Click to download full resolution via product page](#)

Caption: Two-step synthesis of **3,5-Dimethyl-4-nitropyridine 1-oxide**.

Molecular and Structural Properties

The reactivity and physical characteristics of **3,5-Dimethyl-4-nitropyridine 1-oxide** are direct consequences of its electronic and spatial arrangement.

Chemical Structure

The molecule consists of a pyridine N-oxide ring substituted with two methyl groups at positions 3 and 5, and a nitro group at position 4.

Caption: Structure of **3,5-Dimethyl-4-nitropyridine 1-oxide**.

Computational Analysis: Frontier Molecular Orbitals

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides profound insight into the molecule's chemical reactivity.[\[4\]](#)

- **HOMO:** The HOMO is expected to be localized on the electron-rich regions, specifically the pyridine N-oxide ring and the oxygen atom of the N-oxide group. These areas are the most likely sites for electrophilic attack.[\[4\]](#)
- **LUMO:** Conversely, the LUMO is anticipated to be centered on the electron-deficient nitro group and the C4 carbon to which it is attached.[\[4\]](#) This makes the nitro group an excellent leaving group and the C4 position highly susceptible to nucleophilic aromatic substitution, a key reaction in its conversion to omeprazole precursors.[\[4\]](#)

The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.[\[4\]](#)

Physicochemical Properties

A summary of the key physicochemical data is presented below. These values are essential for process design, safety assessments, and analytical method development.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₈ N ₂ O ₃	[7][8]
Molecular Weight	168.15 g/mol	[4][9]
CAS Number	14248-66-9	[2][7]
Appearance	Yellow or light yellow crystal/solid	[1][7]
Melting Point	174-175 °C	[7][10]
Boiling Point	297.07 °C (Rough Estimate)	[7][10]
Density	1.3722 g/cm ³ (Rough Estimate)	[7][10]
Solubility	Slightly soluble in DMSO and Methanol.[7] Not soluble in water.	[7]
Storage	Store at 2°C - 8°C or under an inert atmosphere at -20°C.[10]	[10]

Thermal Stability and Safety Considerations

While stable under standard conditions, **3,5-Dimethyl-4-nitropyridine 1-oxide** possesses significant hazards that demand strict handling protocols.

- Explosive Potential: The compound is reported to be highly explosive, with a high velocity and heat of explosion.[7] It is sensitive to high temperatures, blunt impact, friction, and flames.[7]
- Handling: Due to its explosive nature, extremely high safety measures are required.[7] Contact with flammable materials must be avoided.[7] Operations should be conducted in well-ventilated areas, using explosion-proof equipment and appropriate personal protective equipment (PPE), including gloves and eye/face protection.[7][11]
- Thermal Decomposition: Upon heating, it can decompose to release irritating gases and vapors, including carbon oxides (CO, CO₂) and nitrogen oxides (NO_x).[11]

- Storage: It should be stored in a fireproof, sealed container away from heat and ignition sources.^[7] Recommended storage conditions are refrigerated (2-8°C) or frozen (-20°C) under an inert atmosphere.^[10]

Experimental Protocol: Synthesis via Potassium Nitrate

This protocol describes the synthesis of **3,5-Dimethyl-4-nitropyridine 1-oxide** from 3,5-lutidine-N-oxide using the safer potassium nitrate method, adapted from patent literature.^{[1][6]}

Materials:

- 3,5-lutidine-N-oxide (12.3 g, 0.1 mol)
- Concentrated Sulfuric Acid (98%)
- Potassium Nitrate (KNO₃)
- Ammonia water
- Deionized water
- Ice

Equipment:

- Three-necked round-bottom flask with mechanical stirrer and dropping funnel
- Thermometer
- Heating mantle
- Ice bath
- Filtration apparatus

Procedure:

- Preparation of Mixed Solution: In the three-necked flask, dissolve 12.3 g of 3,5-lutidine-N-oxide in 90 g of concentrated sulfuric acid. Stir until a homogeneous solution is formed. Cool the mixture in an ice bath to between 10°C and 15°C.[1]
- Preparation of Nitrating Agent: Separately, prepare a sulfuric acid solution of potassium nitrate by carefully dissolving 14.15 g of potassium nitrate in 100 g of concentrated sulfuric acid. This step is exothermic and should be done with cooling.[1]
- Nitration Reaction: Add the potassium nitrate solution dropwise to the cooled 3,5-lutidine-N-oxide solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 30°C.[1][6]
- Reaction Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to between 85°C and 90°C.[1]
- Monitoring: Maintain the reaction at this temperature for 1-2 hours. Monitor the reaction's progress by HPLC until the starting material is completely consumed.[1][5]
- Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 500 mL of an ice-water slurry with vigorous stirring.
- Neutralization and Precipitation: While keeping the mixture cool in an ice bath, adjust the pH to 8.0-8.5 by the controlled addition of ammonia water. A light-yellow precipitate will form.[1]
- Isolation and Drying: Collect the solid product by filtration. Wash the filter cake with cold deionized water. Dry the product under reduced pressure to a constant weight to yield light yellow 3,5-dimethyl-4-nitropyridine-N-oxide. The expected yield is approximately 85%. [1]

Conclusion

3,5-Dimethyl-4-nitropyridine 1-oxide is more than a simple chemical; it is a testament to the power of strategic molecular design. Its physicochemical properties, from its electronic structure that dictates reactivity to its physical state that informs process handling, are all critical factors in its successful application. The evolution of its synthesis towards safer and more sustainable methods underscores a broader trend in the pharmaceutical industry. For

scientists and engineers in drug development, a thorough understanding of this cornerstone intermediate remains fundamental to innovation and efficiency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 2. 3,5-Dimethyl-4-nitropyridine 1-oxide | 14248-66-9 [chemicalbook.com]
- 3. theclinivex.com [theclinivex.com]
- 4. 3,5-Dimethyl-4-nitropyridine 1-oxide | 14248-66-9 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 7. chembk.com [chembk.com]
- 8. Pyridine, 3,5-dimethyl-4-nitro-, 1-oxide | C7H8N2O3 | CID 96264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. 3,5-Dimethyl-4-nitropyridine 1-oxide | 14248-66-9 [amp.chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [physicochemical properties of 3,5-Dimethyl-4-nitropyridine 1-oxide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b057808#physicochemical-properties-of-3-5-dimethyl-4-nitropyridine-1-oxide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com